Cas no 1006486-06-1 (1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid)
![1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid structure](https://www.kuujia.com/scimg/cas/1006486-06-1x500.png)
1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-3-carboxylic acid, 1-[2-(dimethylamino)-2-oxoethyl]-
- SBB034716
- 1-[2-(DIMETHYLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID
- 1H-Pyrazole-3-carboxylic acid, 1-[2-(dimethylamino
- 1-[(N,N-dimethylcarbamoyl)methyl]pyrazole-3-carboxylic acid
- 1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid
-
- Inchi: 1S/C8H11N3O3/c1-10(2)7(12)5-11-4-3-6(9-11)8(13)14/h3-4H,5H2,1-2H3,(H,13,14)
- InChI Key: ORDGNAJKYWADRX-UHFFFAOYSA-N
- SMILES: O=C(CN1C=CC(C(=O)O)=N1)N(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 242
- Topological Polar Surface Area: 75.4
1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7025-100.0mg |
1-[(dimethylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid |
1006486-06-1 | 95% | 100.0mg |
¥1068.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7025-100mg |
1-[(dimethylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid |
1006486-06-1 | 95% | 100mg |
¥1068.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7025-500mg |
1-[(dimethylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid |
1006486-06-1 | 95% | 500mg |
¥2838.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7025-1g |
1-[(dimethylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid |
1006486-06-1 | 95% | 1g |
¥4257.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7025-5.0g |
1-[(dimethylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid |
1006486-06-1 | 95% | 5.0g |
¥12771.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7025-1.0g |
1-[(dimethylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid |
1006486-06-1 | 95% | 1.0g |
¥4257.0000 | 2024-07-28 | |
abcr | AB551414-100 mg |
1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid; . |
1006486-06-1 | 100MG |
€281.90 | 2022-03-01 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7025-500.0mg |
1-[(dimethylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid |
1006486-06-1 | 95% | 500.0mg |
¥2838.0000 | 2024-07-28 | |
abcr | AB551414-1 g |
1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid; . |
1006486-06-1 | 1g |
€676.70 | 2022-03-01 | ||
abcr | AB551414-250 mg |
1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid; . |
1006486-06-1 | 250MG |
€381.10 | 2022-03-01 |
1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid Related Literature
-
2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
Additional information on 1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid
Professional Introduction to 1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic Acid (CAS No. 1006486-06-1)
1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid, identified by the CAS number 1006486-06-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The compound features a pyrazole core substituted with an N-substituted ethyl group and a carboxylic acid moiety, making it a valuable intermediate for the synthesis of biologically active molecules.
The< strong>pyrazole scaffold is a privileged structure in drug discovery, known for its broad spectrum of biological activities and favorable pharmacokinetic properties. Pyrazole derivatives have been extensively studied for their roles as antiviral, antibacterial, anti-inflammatory, and anticancer agents. The specific substitution pattern in 1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid enhances its potential as a pharmacophore, enabling interactions with various biological targets.
In recent years, there has been a surge in research focusing on the development of novel heterocyclic compounds with improved efficacy and reduced toxicity. The< strong>N,N-dimethylamino group in this compound contributes to its basicity, which can be exploited in designing molecules that require pH-sensitive properties or metal chelation capabilities. Additionally, the presence of the< strong>carboxylic acid functionality allows for further derivatization, such as esterification or amidation, expanding its utility in synthetic chemistry.
The< strong>synthetic utility of 1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid lies in its ability to serve as a precursor for more complex molecules. For instance, it can be used to construct peptidomimetics or to develop inhibitors targeting enzyme active sites. The pyrazole ring can be further functionalized to introduce additional substituents that modulate biological activity. This flexibility makes it an attractive building block for medicinal chemists.
Recent advancements in computational chemistry have enabled the rapid screening of< strong>pyrazole derivatives for their binding affinity to biological targets. Virtual screening techniques combined with molecular dynamics simulations have been employed to identify lead compounds with high potential for further optimization. The structural features of 1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid, including the< strong>N,N-dimethylamino group and the carboxylic acid moiety, make it a promising candidate for such studies.
In clinical research, there is growing interest in developing drugs that leverage the unique properties of heterocyclic compounds. Pyrazole derivatives have shown promise in treating various diseases, including cancer and infectious disorders. The< strong>Molecular Recognition capabilities of this compound allow it to interact with proteins and enzymes in specific ways, potentially leading to the development of novel therapeutic agents.
The< strong>spectroscopic properties of 1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid, such as NMR and mass spectrometry data, are crucial for characterizing its structure and purity. These analytical techniques provide detailed information about the compound's chemical environment, helping researchers understand its reactivity and potential interactions with other molecules.
In conclusion, 1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid (CAS No. 1006486-06-1) is a versatile and highly functional compound with significant applications in pharmaceutical research. Its unique structural features make it an excellent candidate for further exploration in drug discovery and synthetic chemistry. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play a crucial role in the development of next-generation therapeutics.
1006486-06-1 (1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid) Related Products
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
